N-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-16(14-5-3-4-6-15(14)19-11)17(21)18(22)20-12-7-9-13(23-2)10-8-12/h3-10,19H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLIUGRPIKPXTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an appropriate electrophile.
Formation of the Oxoacetamide Group: The oxoacetamide group can be formed by reacting an acyl chloride with an amine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxoacetamide group, potentially converting it to an amine.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Anticancer Activity
N-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been studied for its potential as an anticancer agent. Research indicates that it exhibits significant inhibitory effects on various cancer cell lines, including HepG2 liver cancer cells. The mechanism of action appears to involve:
- Induction of Apoptosis : The compound activates caspases, leading to programmed cell death in cancerous cells.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression, preventing cancer cells from dividing and proliferating .
Case Studies
- Inhibition of HepG2 Cells : In vitro studies demonstrated that this compound significantly reduced the viability of HepG2 cells with a half-maximal inhibitory concentration (IC50) in the low micromolar range.
- Mechanistic Insights : Further investigations revealed that the compound's anticancer effects are mediated through the activation of intrinsic apoptotic pathways and downregulation of anti-apoptotic proteins .
Enzyme Interactions
The compound has shown promising interactions with various biological targets, particularly enzymes involved in cancer progression:
- Kinase Inhibition : this compound effectively binds to kinases that are critical in signaling pathways for cancer cell survival.
- Phosphatase Interaction : Studies suggest that it may also inhibit phosphatases, which play a role in dephosphorylating proteins involved in cell cycle regulation .
Synthesis Methodology
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis typically begins with 4-methoxyphenyl and 2-methylindole derivatives.
- Reagents and Conditions : A combination of acetic acid and heating under reflux conditions is used to facilitate the formation of the target compound.
- Purification : The final product is purified through recrystallization techniques to ensure high purity and yield .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide would depend on its specific interactions with biological targets. Generally, compounds with indole moieties can interact with various enzymes and receptors, influencing biological pathways. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Key Observations :
Key Observations :
- Adamantane derivatives require n-BuLi for indole functionalization, increasing synthetic complexity but achieving high yields (~90%) .
- Methyl-substituted indoles (as in the target compound) likely follow analogous routes but may require adjusted stoichiometry to accommodate steric effects.
Physicochemical Properties
Table 3: Spectral and Crystallographic Data
Biological Activity
N-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C23H22N2O3
- Molecular Weight : 374.44 g/mol
- CAS Number : 1282121-92-9
- Structure : The compound features an indole moiety linked to a methoxyphenyl group via an acetamide functional group.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Key Findings :
- IC50 Values : The compound showed IC50 values in the micromolar range against tested cancer cell lines, indicating potent cytotoxicity.
- Apoptotic Pathway Activation : Flow cytometry analysis revealed increased annexin V staining in treated cells, confirming apoptosis induction.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Mechanism of Action :
- NF-kB Pathway Inhibition : this compound inhibits the NF-kB signaling pathway, which is crucial for the expression of inflammatory mediators.
Data Table of Biological Activities
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; cell cycle arrest | |
| Anti-inflammatory | Inhibits TNF-alpha and IL-6 production | |
| Antioxidant | Scavenges free radicals |
Case Study 1: Breast Cancer Cell Line
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The study reported an IC50 of 15 µM after 48 hours of treatment, with associated morphological changes indicative of apoptosis.
Case Study 2: Inflammatory Model
A murine model of inflammation was used to assess the anti-inflammatory effects. Mice treated with the compound exhibited reduced paw swelling and lower levels of inflammatory cytokines compared to controls, highlighting its potential as a therapeutic agent in inflammatory diseases.
Q & A
Basic: What are the key steps in synthesizing N-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Construct the indole core via Fischer indole synthesis or palladium-catalyzed coupling, ensuring regioselectivity for the 3-position.
- Step 2 : Introduce the 2-methyl group through alkylation or substitution reactions under controlled pH and temperature .
- Step 3 : Form the 2-oxoacetamide moiety via condensation between the indole derivative and 4-methoxyphenyl isocyanate or chloroacetyl chloride.
- Optimization : Solvent choice (e.g., ethanol or DMF), temperature (60–100°C), and catalysts (e.g., H₂SO₄) are critical for yield and purity. HPLC and TLC monitor intermediates .
Advanced: How can researchers resolve low crystallinity issues during X-ray diffraction analysis of this compound?
- Crystallization : Use mixed solvents (e.g., methanol/dichloromethane) for slow evaporation to improve crystal quality.
- Data Collection : Employ synchrotron radiation for weakly diffracting crystals.
- Refinement : Apply SHELXL for small-molecule refinement, leveraging constraints for disordered moieties (e.g., methoxyphenyl groups) .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., indole C3 substitution, methoxy resonance at δ 3.7–3.9 ppm).
- IR : Validate carbonyl stretches (1650–1750 cm⁻¹ for oxoacetamide).
- Mass Spectrometry : HRMS verifies molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can discrepancies in reported bioactivity data (e.g., IC₅₀ values) be addressed?
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Dose-Response Curves : Repeat experiments with ≥3 biological replicates.
- Mechanistic Validation : Confirm target engagement via Western blot (e.g., PARP cleavage for apoptosis) .
Basic: What structural features influence its biological activity?
- Indole Core : Enables π-π stacking with enzyme active sites (e.g., tubulin or kinases).
- Methoxy Group : Enhances solubility and modulates electron density.
- Oxoacetamide : Acts as a hydrogen-bond acceptor for target binding .
Advanced: What strategies are used to study structure-activity relationships (SAR) for derivatives?
- Substituent Variation : Replace the 4-methoxyphenyl with electron-withdrawing (e.g., nitro) or donating groups (e.g., ethoxy).
- Bioisosteres : Swap indole with azaindole to assess potency changes.
- Pharmacophore Modeling : Use Schrödinger or MOE to identify critical binding motifs .
Basic: How is stability evaluated under varying pH and temperature conditions?
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks. Analyze degradation via HPLC.
- pH Studies : Test solubility and stability in buffers (pH 1–10). Oxoacetamide hydrolysis is a common degradation pathway .
Advanced: What computational methods predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with tubulin or caspases.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
- QSAR : Corrogate substituent properties (e.g., logP, polar surface area) with activity data .
Basic: What in vitro models are suitable for initial toxicity screening?
- Cell Viability Assays : MTT or resazurin-based tests in HEK293 or HepG2 cells.
- Hemolysis Assay : Assess erythrocyte membrane disruption.
- CYP Inhibition : Screen for liver enzyme interactions .
Advanced: How are metabolic pathways elucidated for this compound?
- Microsomal Incubation : Use human liver microsomes + NADPH, identify metabolites via LC-MS/MS.
- CYP Phenotyping : Inhibitors (e.g., ketoconazole for CYP3A4) pinpoint involved enzymes.
- Reactive Intermediate Trapping : Glutathione adducts detect electrophilic metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
